N-(2,3-dimethylphenyl)-2-thiophen-2-ylacetamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-thiophen-2-ylacetamide is an organic compound that features a phenyl ring substituted with two methyl groups and an acetamide group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-thiophen-2-ylacetamide typically involves the reaction of 2,3-dimethylaniline with 2-thiophenylacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-thiophen-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-thiophen-2-ylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-thiophen-2-ylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Examples include N-(2,3-dimethylphenyl)acetamide and 2-(thiophen-2-yl)acetamide.
N-(2,3-dimethylphenyl)-2-thiophen-2-ylacetamide: can be compared with other acetamide derivatives and thiophene-containing compounds.
Uniqueness
- The presence of both the 2,3-dimethylphenyl and thiophene moieties in this compound imparts unique chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
349419-68-7 |
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Molecular Formula |
C14H15NOS |
Molecular Weight |
245.34g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H15NOS/c1-10-5-3-7-13(11(10)2)15-14(16)9-12-6-4-8-17-12/h3-8H,9H2,1-2H3,(H,15,16) |
InChI Key |
FOTQGQSUJAUDEA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CC=CS2)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CC=CS2)C |
Origin of Product |
United States |
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